![molecular formula C8H10BrNO2S B2736929 2-(4-Bromophenyl)ethanesulfonamide CAS No. 1286754-41-3](/img/structure/B2736929.png)
2-(4-Bromophenyl)ethanesulfonamide
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Overview
Description
“2-(4-Bromophenyl)ethanesulfonamide” is a chemical compound with the CAS Number: 57616-20-3 . Its molecular weight is 264.14 . The IUPAC name for this compound is N-(4-bromophenyl)ethanesulfonamide .
Molecular Structure Analysis
The molecular structure of “2-(4-Bromophenyl)ethanesulfonamide” is represented by the linear formula C8H10BrNO2S . More detailed structural information might be available in databases like ChemSpider .Chemical Reactions Analysis
While specific chemical reactions involving “2-(4-Bromophenyl)ethanesulfonamide” are not available, related compounds have shown promising antimicrobial and antiproliferative activities .Physical And Chemical Properties Analysis
The compound “2-(4-Bromophenyl)ethanesulfonamide” has a molecular weight of 264.14 . More detailed physical and chemical properties might be available in databases like Sigma-Aldrich .Scientific Research Applications
Organic Synthesis and Catalysis
- Suzuki–Miyaura Coupling : Boron reagents, including compounds like 2-(4-bromophenyl)ethane-1-sulfonamide, play a crucial role in cross-coupling reactions. They facilitate the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-bromophenyl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-4H,5-6H2,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHQHCGLZGJSLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCS(=O)(=O)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)ethanesulfonamide |
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